N1-(5-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
Descripción
Propiedades
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3/c1-16-4-7-18(24)14-20(16)26-23(30)22(29)25-15-21(28-10-12-31-13-11-28)17-5-8-19(9-6-17)27(2)3/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLTTAASPENSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-(5-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N1-(5-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
- Molecular Formula : C19H22ClN3O2
- Molecular Weight : 359.8 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylamino group allows for enhanced binding affinity due to its electron-donating properties, which can stabilize interactions with target proteins. The oxalamide moiety may facilitate hydrogen bonding and contribute to the compound's overall stability and reactivity in biological systems.
Biological Activity Overview
Research indicates that N1-(5-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. It has been observed to inhibit cell proliferation by targeting the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in significant cell cycle arrest and apoptosis. The mechanism involved the downregulation of Akt signaling pathways, leading to increased JNK phosphorylation, which is critical for apoptosis induction.
Case Study 2: Antimicrobial Screening
In vitro assays showed that N1-(5-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide exhibited inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined, indicating its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-thiophen-3-ylpentyl)oxalamide | Structure | Anticancer, PI3K/Akt inhibition |
| N1-(3-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide | Structure | Antimicrobial properties |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound in synthetic chemistry research?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of key functional groups (e.g., morpholinoethyl, dimethylaminophenyl). Compare chemical shifts with structurally analogous oxalamides, such as the 2.3–3.2 ppm range for morpholine protons and 6.8–7.5 ppm for aromatic protons .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. Impurity thresholds should align with pharmacopeial standards (<0.5% total impurities) .
- Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion ([M+H]) and detect fragmentation patterns consistent with the oxalamide backbone .
Table 1: Key Spectroscopic Parameters
| Technique | Target Signals | Reference Values |
|---|---|---|
| -NMR | Morpholinoethyl protons | δ 2.8–3.2 (multiplet) |
| HPLC Retention Time | Purity assessment | 12–14 min (gradient) |
| HRMS (ESI) | [M+H] | m/z calculated: 468.2 |
Q. What are the critical considerations for designing a scalable synthetic route for this compound while minimizing byproduct formation?
Answer:
- Stepwise Condensation: Follow protocols for oxalamide synthesis via sequential coupling of amine intermediates. For example, react 5-chloro-2-methylaniline with oxalyl chloride, followed by reaction with the morpholinoethyl-dimethylaminophenyl intermediate .
- Byproduct Mitigation: Monitor reaction temperature (maintain <60°C to avoid decomposition) and use anhydrous solvents (e.g., toluene) to suppress hydrolysis. Phosphorus pentachloride (PCl) can enhance imidoyl chloride formation, reducing unreacted starting material .
- Purification: Utilize column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Impurity profiles should be validated against pharmacopeial limits (e.g., ≤0.1% for individual impurities) .
Advanced Research Questions
Q. How should researchers resolve discrepancies in the compound’s inhibitory activity observed across different kinase assay platforms?
Answer:
- Assay Standardization: Validate kinase assays using a common positive control (e.g., staurosporine) and ensure consistent ATP concentrations (1–10 µM). Discrepancies may arise from variations in enzyme isoforms or buffer conditions (e.g., Mg concentration) .
- Structural-Activity Analysis: Perform molecular docking studies to assess binding mode differences. The morpholinoethyl group may exhibit conformational flexibility, affecting interactions with kinase ATP-binding pockets .
- Data Normalization: Use Z-factor statistical analysis to evaluate assay robustness. Activity differences >30% between platforms warrant re-evaluation of impurity profiles (e.g., residual solvents or unreacted intermediates) .
Q. What strategies are effective in elucidating metabolic stability discrepancies between in vitro hepatocyte models and in vivo pharmacokinetic studies?
Answer:
- In Vitro-In Vivo Correlation (IVIVC): Compare metabolic pathways using human liver microsomes (HLM) and primary hepatocytes. The compound’s dimethylaminophenyl group may undergo CYP3A4-mediated N-demethylation in vitro, but this pathway could be saturated in vivo due to high protein binding .
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the morpholino ring or glucuronidation of the oxalamide moiety may explain stability variations .
- Pharmacokinetic Modeling: Apply compartmental modeling to account for tissue distribution differences. The compound’s logP (~3.5) suggests high membrane permeability, but efflux transporters (e.g., P-gp) may limit bioavailability in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
